

An In-depth Technical Guide to the Structure of 2-Chloronicotinamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloronicotinamide

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Abstract

2-Chloronicotinamide, a halogenated derivative of nicotinamide, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its structural framework, characterized by a substituted pyridine ring, provides a versatile scaffold for the development of novel bioactive molecules. This technical guide offers a comprehensive examination of the structure of **2-Chloronicotinamide**, detailing its chemical and physical properties, crystallographic data, and spectroscopic signature. Furthermore, it provides a detailed experimental protocol for its synthesis and visualizes key structural and procedural information through meticulously crafted diagrams.

Chemical Identity and Properties

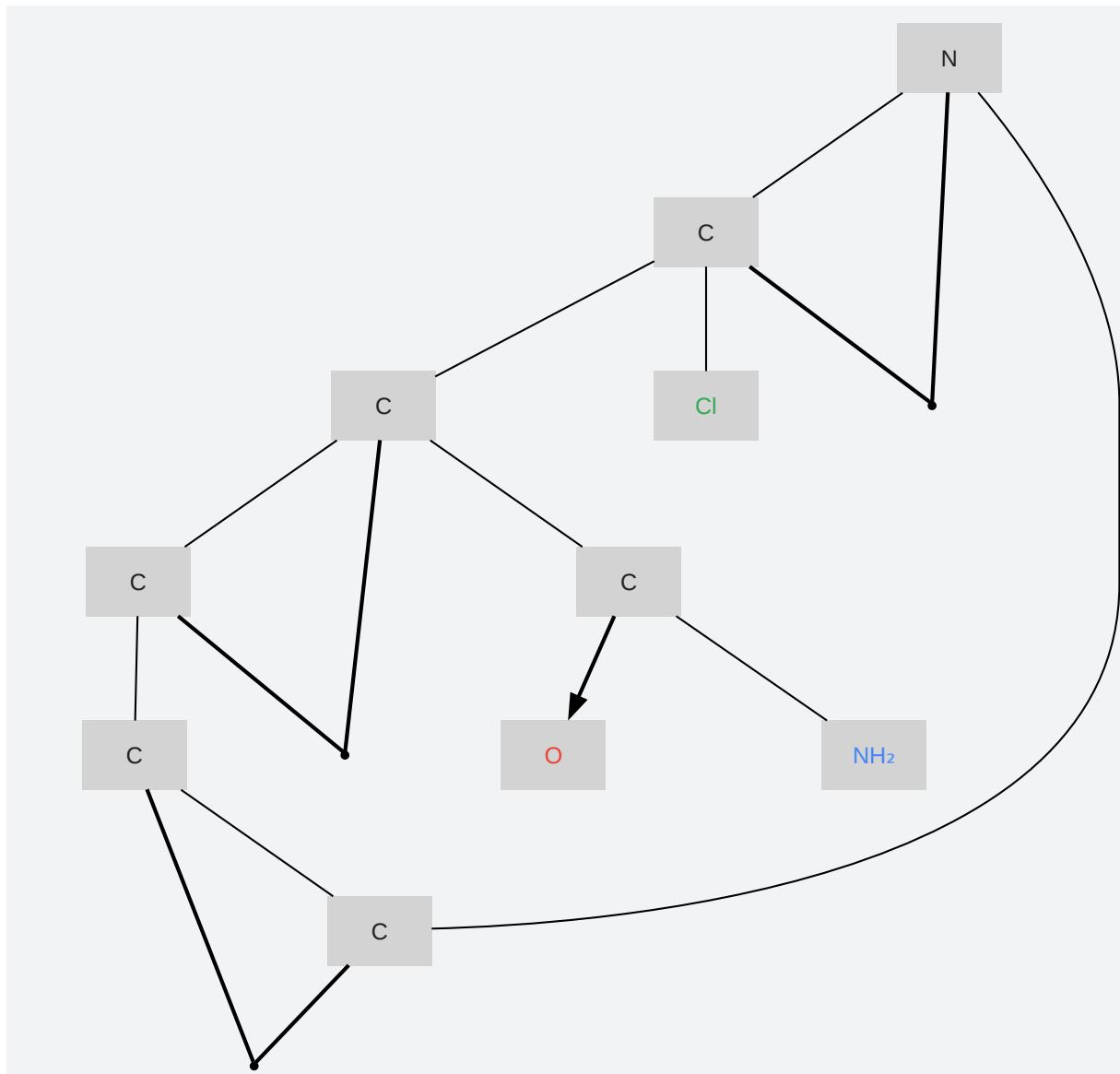
2-Chloronicotinamide is systematically known as 2-chloropyridine-3-carboxamide.^{[1][2]} It is a beige or white fine crystalline powder at room temperature.^{[1][3]} The fundamental chemical and physical characteristics of this compound are summarized below.

Identifier	Value
IUPAC Name	2-chloropyridine-3-carboxamide [1] [2]
CAS Number	10366-35-5 [3]
Molecular Formula	C ₆ H ₅ CIN ₂ O [1] [3] [4]
Molecular Weight	156.57 g/mol [1] [2] [3] [4]
Canonical SMILES	C1=CC(=C(N=C1)Cl)C(=O)N [1] [2]
InChI Key	ZQZAHPFFZWEUCL-UHFFFAOYSA-N [1] [2] [3] [4]
Physicochemical Property	Value
Appearance	Beige fine crystalline powder [1]
Melting Point	164-167 °C [3]
Boiling Point	313.7 °C (Predicted) [3]
Purity	>98.0% (GC) [1]

Molecular Structure and Crystallography

The molecular structure of **2-Chloronicotinamide** consists of a pyridine ring substituted with a chlorine atom at the 2-position and a carboxamide group at the 3-position. X-ray crystallography studies have confirmed its three-dimensional structure.

2D Chemical Structure



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Caption: 2D structure of **2-Chloronicotinamide**.

Crystallographic Data

The crystal structure of **2-Chloronicotinamide** has been determined by X-ray diffraction.[3][5] The molecule crystallizes in a monoclinic system.[3] In the crystal, the dihedral angle between

the pyridine ring and the carboxamide group is 63.88 (8)°.^{[3][5]} Molecules are linked by intermolecular N—H···N and N—H···O hydrogen bonds, forming a two-dimensional network.^[3]
^[5]

Parameter	Value
Crystal System	Monoclinic ^[3]
Space Group	P2 ₁ /c
a	6.980 (5) Å ^[3]
b	13.627 (9) Å ^[3]
c	7.108 (5) Å ^[3]
β	91.82 (5)° ^[3]
Volume (V)	675.8 (8) Å ³ ^[3]
Z	4 ^[3]
Temperature	293 (2) K ^[3]

Spectroscopic Data

The structural features of **2-Chloronicotinamide** can be confirmed through various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are presented below.

Spectroscopy	Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ (ppm): 8.46 (dd, 1H), 8.06 (s, 1H, -NH), 7.91 (s, 1H, -NH), 7.78 (dd, 1H), 7.49 (dd, 1H).[4]
¹³ C NMR (DMSO-d ₆)	δ (ppm): 166.5 (C=O), 151.0 (C-Cl), 148.2 (C-H), 139.5 (C-H), 132.1 (C-C=O), 122.8 (C-H).
Mass Spectrometry (EI, 75 eV)	m/z (% intensity): 158 ([M+2] ⁺ , 28.7), 156 ([M] ⁺ , 87.7), 140 (100.0), 112 (42.9).[4]
IR Spectroscopy (KBr disc)	ν (cm ⁻¹): 3370 (N-H stretch, amide), 3170 (N-H stretch, amide), 1670 (C=O stretch, amide I), 1600 (N-H bend, amide II), 1580, 1460 (C=C stretch, aromatic), 780 (C-Cl stretch).

Synthesis Protocol

2-Chloronicotinamide is commonly synthesized from 2-chloro-3-cyanopyridine via hydrolysis in the presence of a strong acid.[3][4]

Experimental Procedure

Reaction: Hydrolysis of 2-chloro-3-cyanopyridine.

Materials:

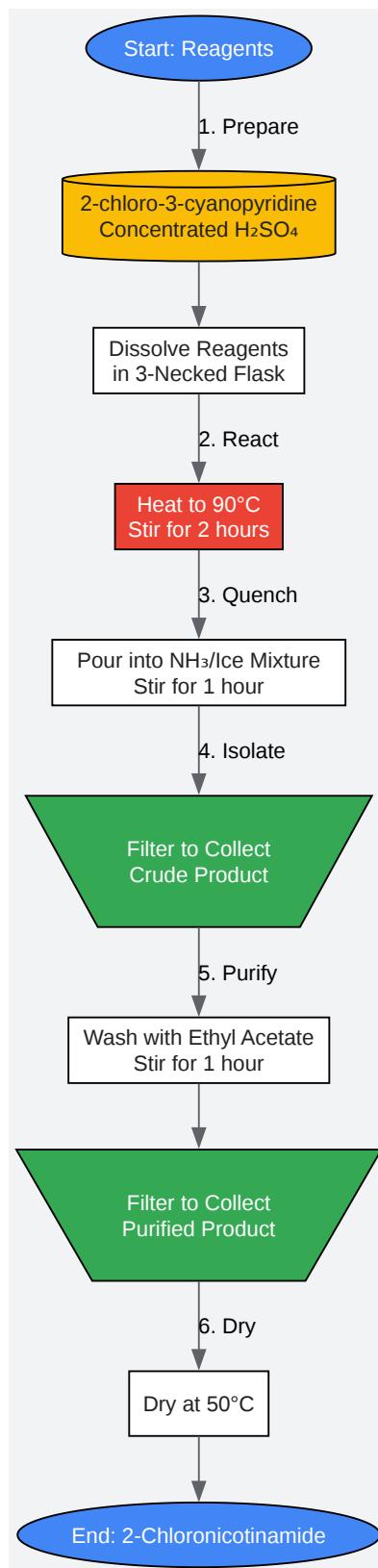
- 2-chloro-3-cyanopyridine (138 g, 1 mol)[3][4]
- Concentrated sulfuric acid (400 mL)[3][4]
- Ammonia solution (1000 mL)[3][4]
- Ice (1 kg)[3][4]
- Ethyl acetate (1000 mL)[3][4]

Protocol:

- Add 400 mL of concentrated sulfuric acid to a 1000 mL three-necked flask.

- Slowly add 138 g (1 mol) of 2-chloro-3-cyanopyridine to the flask with stirring until completely dissolved.[3][4]
- Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 2 hours.[3][4]
- After the reaction is complete, cool the mixture and slowly pour it into a beaker containing 1000 mL of ammonia solution and 1 kg of ice.[3][4]
- Continue stirring the resulting slurry for 1 hour to precipitate the crude product.[3][4]
- Collect the precipitated solid by filtration.
- Transfer the crude product to a flask with 1000 mL of ethyl acetate and stir for 1 hour to wash the solid.[3][4]
- Collect the purified product by filtration.
- Dry the white solid at 50 °C to yield the final product, **2-Chloronicotinamide**. The typical yield is around 98%.[3][4]

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2-Chloronicotinamide**.

Applications in Research and Development

2-Chloronicotinamide is a valuable building block in organic synthesis. It is a key precursor for the production of 2-chloronicotinic acid, an important intermediate for various pharmaceuticals and pesticides.^[1] Its applications include the synthesis of pyrrolopyridines and thiol esters, which are scaffolds of interest in drug discovery programs.^[5] The enzymatic hydrolysis of **2-chloronicotinamide** to 2-chloronicotinic acid is also an area of active research, aiming to develop greener biocatalytic processes.^[1]

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of 2-Chloronicotinamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082574#what-is-the-structure-of-2-chloronicotinamide>

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